Anhydroecgonine hydrochloride
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Overview
Description
Anhydroecgonine hydrochloride is a chemical compound derived from ecgonine, a naturally occurring tropane alkaloid found in the leaves of the coca plant. It is structurally similar to cocaine and is often used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroecgonine hydrochloride can be synthesized through the chemical modification of ecgonine. The process typically involves the removal of a hydroxyl group from ecgonine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Anhydroecgonine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of anhydroecgonine, such as esters and ethers, which have applications in pharmaceuticals and other industries.
Scientific Research Applications
Anhydroecgonine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other tropane alkaloids and related compounds.
Biology: It is used in studies related to neurotransmitter systems and their modulation.
Industry: It is used in the production of certain pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which anhydroecgonine hydrochloride exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.
Molecular Targets and Pathways Involved:
Dopamine Transporter (DAT): Inhibition of DAT leads to increased dopamine levels.
Norepinephrine Transporter (NET): Inhibition of NET results in elevated norepinephrine levels.
Serotonin Transporter (SERT): Inhibition of SERT increases serotonin levels.
Comparison with Similar Compounds
Cocaine: A well-known stimulant with potent effects on the central nervous system.
Ecgonine: A precursor to cocaine and anhydroecgonine.
Benzoylecgonine: A major metabolite of cocaine, often used in drug testing.
Anhydroecgonine hydrochloride's unique chemical structure and properties make it valuable in various scientific and industrial applications, setting it apart from its similar compounds.
Properties
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJQTJRCKGLGT-CIRBGYJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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